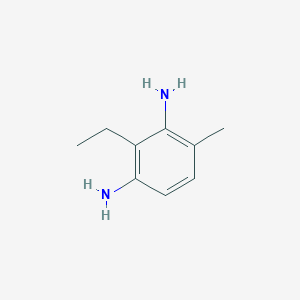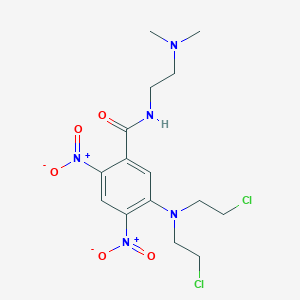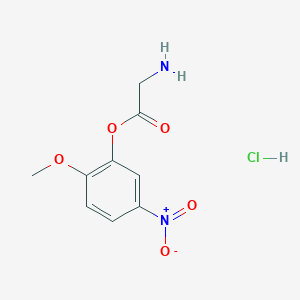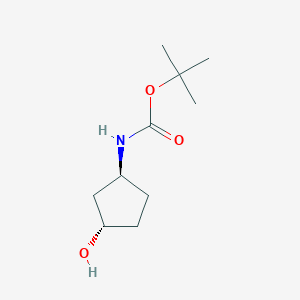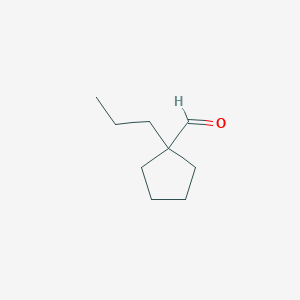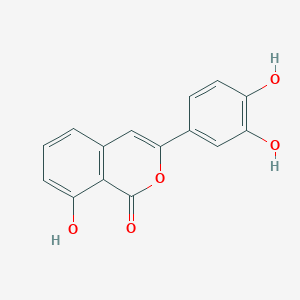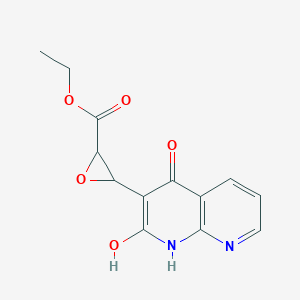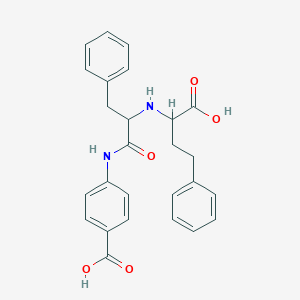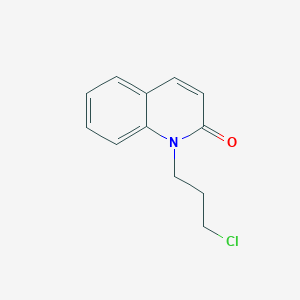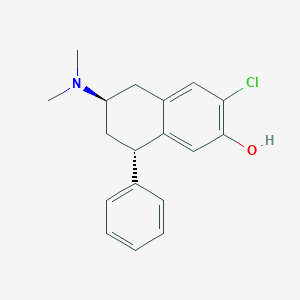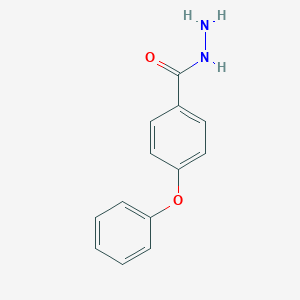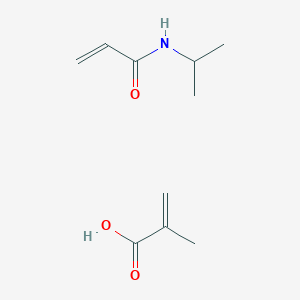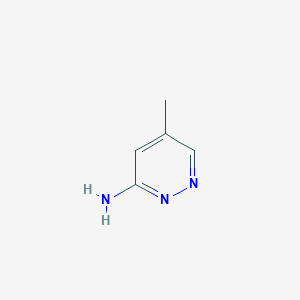![molecular formula C10H18O B115863 4-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.1]heptane CAS No. 152562-89-5](/img/structure/B115863.png)
4-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.1]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.1]heptane is a bicyclic compound that is commonly referred to as tetrahydrocannabinol (THC). THC is the primary psychoactive component of marijuana and is responsible for the euphoric effects associated with its use. THC has been the subject of extensive scientific research due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
4-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.1]heptane has been the subject of extensive scientific research due to its potential therapeutic applications. Research has shown that 4-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.1]heptane has analgesic, anti-inflammatory, and antiemetic effects. It has also been shown to have potential applications in the treatment of neurological disorders such as multiple sclerosis and epilepsy.
Wirkmechanismus
4-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.1]heptane acts on the endocannabinoid system, which is a complex signaling system in the body that regulates various physiological processes. 4-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.1]heptane binds to cannabinoid receptors in the brain and nervous system, which leads to the release of neurotransmitters such as dopamine and serotonin. This results in the euphoric effects associated with its use.
Biochemische Und Physiologische Effekte
4-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.1]heptane has a wide range of biochemical and physiological effects. It has been shown to have analgesic, anti-inflammatory, and antiemetic effects. It has also been shown to have potential applications in the treatment of neurological disorders such as multiple sclerosis and epilepsy. 4-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.1]heptane has been shown to affect memory, attention, and cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.1]heptane in lab experiments is its well-established mechanism of action. This makes it a useful tool for studying the endocannabinoid system and its role in various physiological processes. However, one of the limitations of using 4-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.1]heptane in lab experiments is its psychoactive effects, which can complicate the interpretation of results.
Zukünftige Richtungen
There are many future directions for 4-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.1]heptane research. One area of research is the development of new synthetic cannabinoids that have similar therapeutic effects to 4-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.1]heptane but with fewer psychoactive effects. Another area of research is the investigation of the potential role of the endocannabinoid system in the development of various diseases, such as cancer and Alzheimer's disease. Additionally, there is a need for further research into the long-term effects of 4-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.1]heptane use on cognitive function and mental health.
Conclusion
In conclusion, 4-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.1]heptane is a bicyclic compound that has been the subject of extensive scientific research due to its potential therapeutic applications. It has analgesic, anti-inflammatory, and antiemetic effects and has potential applications in the treatment of neurological disorders such as multiple sclerosis and epilepsy. 4-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.1]heptane acts on the endocannabinoid system, which is a complex signaling system in the body that regulates various physiological processes. There are many future directions for 4-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.1]heptane research, including the development of new synthetic cannabinoids and the investigation of the potential role of the endocannabinoid system in the development of various diseases.
Synthesemethoden
The synthesis of 4-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.1]heptane involves the extraction of the compound from the marijuana plant. The plant material is typically dried and ground into a fine powder. The powder is then mixed with a solvent, such as ethanol or hexane, and heated to extract the 4-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.1]heptane. The resulting solution is then filtered and concentrated to yield a pure form of 4-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.1]heptane.
Eigenschaften
CAS-Nummer |
152562-89-5 |
|---|---|
Produktname |
4-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.1]heptane |
Molekularformel |
C10H18O |
Molekulargewicht |
154.25 g/mol |
IUPAC-Name |
4-methyl-1-propan-2-yl-2-oxabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C10H18O/c1-8(2)10-5-4-9(3,6-10)7-11-10/h8H,4-7H2,1-3H3 |
InChI-Schlüssel |
GUNQMDRPDFBMSV-UHFFFAOYSA-N |
SMILES |
CC(C)C12CCC(C1)(CO2)C |
Kanonische SMILES |
CC(C)C12CCC(C1)(CO2)C |
Synonyme |
2-Oxabicyclo[2.2.1]heptane,4-methyl-1-(1-methylethyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Hexanoic acid, 6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B115780.png)
